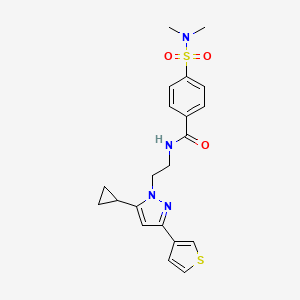

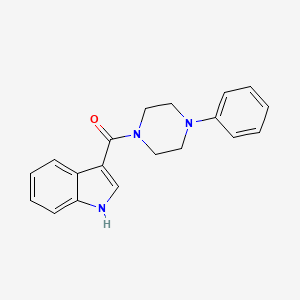

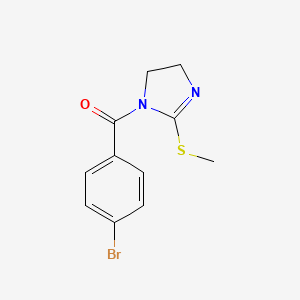

![molecular formula C8H5N3 B2573686 1H-Benzo[d]imidazole-4-carbonitrile CAS No. 64574-21-6](/img/structure/B2573686.png)

1H-Benzo[d]imidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

1H-Benzo[d]imidazole-4-carbonitrile can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have investigated its reactivity in the context of drug development, particularly as PARP-1 inhibitors . Understanding its reactivity is crucial for designing derivatives with enhanced pharmacological properties.

Physical And Chemical Properties Analysis

科学的研究の応用

Antimicrobial Activity

1H-benzo[d]imidazole derivatives have shown significant antimicrobial activity. They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . The antimicrobial potential of the 1H-benzo[d]imidazole scaffold has been extensively reviewed, highlighting its effectiveness and favorable selectivity ratio .

Drug Discovery

1H-benzo[d]imidazole derivatives have received much interest in drug discovery due to their significant biological activities. They are considered potential bioactive heterocyclic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

Potential PARP-1 Inhibitors

1H-benzo[d]imidazole-4-carboxamide derivatives have been designed, synthesized, and evaluated for PARP-1 inhibitory activity and proliferation inhibitory against BRCA-1 mutant MDA-MB-436 cell line in vitro .

Structure Determination

The crystal structures of 1H-benzo[d]imidazole derivatives have been determined, revealing an identical system of hydrogen bonds . Solid-state NMR has been applied for testing the quality of the obtained samples .

Antimicrobial Resistance (AMR) Research

Given the rise of drug-resistant bacteria causing infections that do not respond to standard treatment, 1H-benzo[d]imidazole derivatives are being explored for their potential to combat antimicrobial resistance .

Pharmacological Blocking

1H-benzo[d]imidazole derivatives have been used in successful pharmacological blocking of AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Safety and Hazards

作用機序

Target of Action

1H-Benzo[d]imidazole-4-carbonitrile is a compound with a wide range of targets. It has been found to have significant interactions with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 1H-Benzo[d]imidazole-4-carbonitrile involves its interaction with these targets, leading to changes in their function . For instance, it has been suggested that 1H-Benzo[d]imidazole-4-carbonitrile may inhibit certain enzymes, leading to a decrease in the production of specific biochemicals .

Biochemical Pathways

1H-Benzo[d]imidazole-4-carbonitrile can affect various biochemical pathways. Its interaction with its targets can lead to changes in these pathways, resulting in downstream effects that can alter cellular functions .

Pharmacokinetics

The pharmacokinetics of 1H-Benzo[d]imidazole-4-carbonitrile involve its absorption, distribution, metabolism, and excretion (ADME). It has been suggested that 1H-Benzo[d]imidazole-4-carbonitrile has high gastrointestinal absorption and is able to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of 1H-Benzo[d]imidazole-4-carbonitrile’s action can vary widely depending on its targets and the biochemical pathways it affects. For instance, it has been suggested that 1H-Benzo[d]imidazole-4-carbonitrile may have antimicrobial activity, indicating that it could potentially inhibit the growth of certain bacteria and fungi .

Action Environment

The action, efficacy, and stability of 1H-Benzo[d]imidazole-4-carbonitrile can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other chemicals .

特性

IUPAC Name |

1H-benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYFETXSAWJLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[d]imidazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

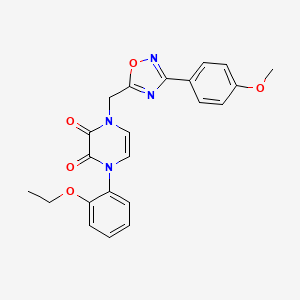

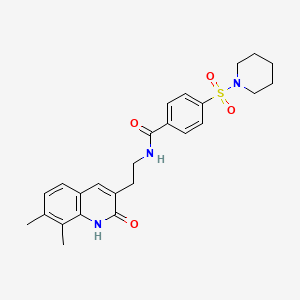

![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)

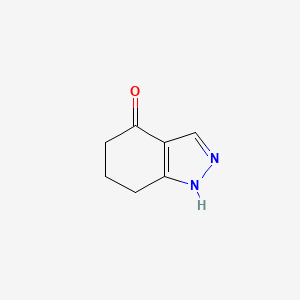

![(R)-Spiro[2.4]heptan-4-ol](/img/structure/B2573607.png)

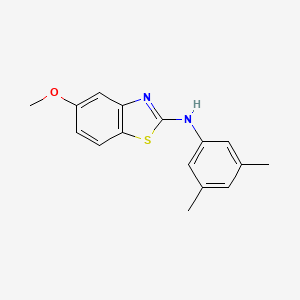

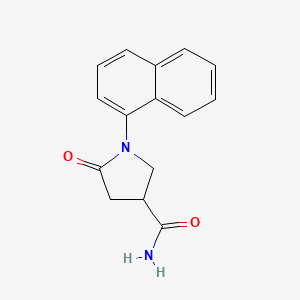

![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)

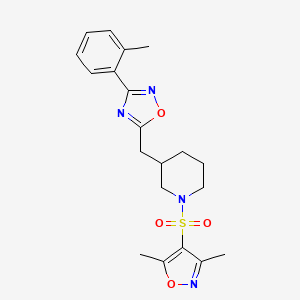

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)

![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)